molecular formula C20H25N3O2S B2822709 N-cyclohexyl-2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]acetamide CAS No. 896054-15-2

N-cyclohexyl-2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]acetamide

Cat. No. B2822709
CAS RN: 896054-15-2
M. Wt: 371.5
InChI Key: MYUMGRCPXLLNIV-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]acetamide” is a chemical compound . It is also known by its CAS No. 922974-04-7.


Molecular Structure Analysis

The molecular formula of “N-cyclohexyl-2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]acetamide” is C20H25N3O2S. It has an average mass of 371.496 Da and a monoisotopic mass of 371.166748 Da .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Opioid Kappa Agonists : A study by Costello et al. (1991) describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation as opioid kappa agonists through conformational analysis. This research highlights the importance of structural conformation in the development of potent kappa agonists with significant analgesic effects (Costello et al., 1991).

  • Antimicrobial Agents : Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. This study emphasizes the synthesis route and the biological activity of novel compounds, showcasing the potential of specific chemical structures in combating microbial resistance (Darwish et al., 2014).

Chemical Synthesis and Characterization

  • Innovative Heterocycles Synthesis : Fadda et al. (2017) report on the synthesis of innovative heterocycles incorporating a thiadiazole moiety and their insecticidal assessment against the cotton leafworm. This research provides insight into the synthesis and potential applications of novel compounds in pest management (Fadda et al., 2017).

  • Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives : Hossan et al. (2012) describe the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings and their evaluation as antimicrobial agents. This study underlines the role of specific heterocyclic compounds in developing new antimicrobial drugs (Hossan et al., 2012).

properties

IUPAC Name

N-cyclohexyl-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-2-25-17-10-8-15(9-11-17)18-12-13-20(23-22-18)26-14-19(24)21-16-6-4-3-5-7-16/h8-13,16H,2-7,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUMGRCPXLLNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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